molecular formula C6H5ClN4 B11915682 5-Chloro-1H-pyrazolo[3,4-b]pyridin-6-amine

5-Chloro-1H-pyrazolo[3,4-b]pyridin-6-amine

Cat. No.: B11915682
M. Wt: 168.58 g/mol
InChI Key: IBXDXXZVQBUBJQ-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrazolo[3,4-b]pyridin-6-amine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 5th position and an amine group at the 6th position of the pyrazolo[3,4-b]pyridine core makes this compound unique and of significant interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-pyrazolo[3,4-b]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloropyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired pyrazolopyridine compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-pyrazolo[3,4-b]pyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolopyridines, oxidized or reduced derivatives, and coupled products with extended conjugation or functionalization .

Scientific Research Applications

5-Chloro-1H-pyrazolo[3,4-b]pyridin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals, dyes, and materials science

Mechanism of Action

The mechanism of action of 5-Chloro-1H-pyrazolo[3,4-b]pyridin-6-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes, receptors, or other proteins, depending on its structural modifications. The compound’s ability to form hydrogen bonds, π-π interactions, and hydrophobic contacts with its targets contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1H-pyrazolo[3,4-b]pyridin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and amine group enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

5-chloro-1H-pyrazolo[3,4-b]pyridin-6-amine

InChI

InChI=1S/C6H5ClN4/c7-4-1-3-2-9-11-6(3)10-5(4)8/h1-2H,(H3,8,9,10,11)

InChI Key

IBXDXXZVQBUBJQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=NC(=C1Cl)N

Origin of Product

United States

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